Methyl 2-[1-(bromomethyl)cyclopropyl]acetate

Pharmaceutical Analysis Impurity Profiling Quality Control

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a heterobifunctional cyclopropyl building block featuring a bromomethyl nucleofuge and a methyl acetate side chain. Its canonical SMILES is COC(=O)CC1(CBr)CC1, with an exact mass of 205.99424 Da.

Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
CAS No. 855473-50-6
Cat. No. B3022312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-(bromomethyl)cyclopropyl]acetate
CAS855473-50-6
Molecular FormulaC7H11BrO2
Molecular Weight207.06 g/mol
Structural Identifiers
SMILESCOC(=O)CC1(CC1)CBr
InChIInChI=1S/C7H11BrO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5H2,1H3
InChIKeyPNDWPPJIBOBEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS 855473-50-6): Verified Analytical Standards and Synthetic Utility


Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a heterobifunctional cyclopropyl building block featuring a bromomethyl nucleofuge and a methyl acetate side chain. Its canonical SMILES is COC(=O)CC1(CBr)CC1, with an exact mass of 205.99424 Da [1]. The compound is formally recognized as Montelukast Impurity 11, a key reference standard in the regulatory analytical characterization of the leukotriene receptor antagonist Montelukast [2]. It is supplied as a colorless to almost colorless liquid, typically with purity ≥95%, and its complete spectroscopic and crystallographic characterization has been reported [3].

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: Differentiating Factors from Common Alternatives


Despite sharing the C₇H₁₁BrO₂ empirical formula with the regioisomeric [1-(bromomethyl)cyclopropyl]methyl acetate (CAS 20156-74-5), Methyl 2-[1-(bromomethyl)cyclopropyl]acetate presents a distinct substitution pattern where the acetate is appended via a methylene spacer to the cyclopropane ring rather than directly at the carbinol position . This structural nuance directly impacts both its chemical reactivity and its specific utility as a verifiable impurity standard. Furthermore, it is the ester derivative of the corresponding acid (CAS 1934449-32-7), providing a neutral, chromatographically distinct species with different physical properties. Procurement of a generic or structurally adjacent analog introduces the risk of misidentification in regulated impurity profiling, failure in critical alkylation steps, or incompatibility with validated analytical methods due to altered retention times and ionization efficiency.

Quantitative Evidence Guide: Methyl 2-[1-(bromomethyl)cyclopropyl]acetate Selection Criteria


Regulatory and Analytical Verification: Identity as Montelukast Impurity 11

This compound is unequivocally established as Montelukast Impurity 11 and is provided with comprehensive characterization data compliant with ANDA/regulatory guidelines [1]. While generic alkyl bromides or other cyclopropane acetates lack this specific regulatory provenance, this compound is directly traceable to the Montelukast manufacturing process as described in EP 2 287 154 A1, where it is used in the synthesis of the key intermediate montelukast ester [2]. This direct link to a commercial drug substance process provides a verifiable chain of custody and method relevance that is absent for non-impurity-designated analogs.

Pharmaceutical Analysis Impurity Profiling Quality Control Regulatory Compliance

X-ray Crystallographic Structure Confirmation

The crystal structure of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate has been solved and refined to an R(1) value of 0.053 for 2043 observed reflections, confirming the stereogeometry and absolute configuration [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. In contrast, no single-crystal X-ray diffraction data has been reported for the regioisomer [1-(bromomethyl)cyclopropyl]methyl acetate (CAS 20156-74-5) or the corresponding acid (CAS 1934449-32-7) in the peer-reviewed literature.

Structural Biology Medicinal Chemistry Crystallography Material Science

Physical Property Differentiation: Boiling Point and Density

The target compound exhibits a boiling point of 211 °C and a predicted density of 1.443 g/cm³ . The corresponding acid, 2-(1-(bromomethyl)cyclopropyl)acetic acid (CAS 1934449-32-7), has a significantly higher predicted boiling point of 291.2±13.0 °C and a density of 1.634±0.06 g/cm³ . The regioisomeric ester, [1-(bromomethyl)cyclopropyl]methyl acetate (CAS 20156-74-5), lacks readily available, experimentally verified boiling point and density data in public vendor documentation .

Process Chemistry Purification Analytical Chemistry Formulation

Chromatographic and Spectroscopic Differentiation for Analytical Method Development

This compound is routinely supplied with validated HPLC and LC-MS characterization data, including retention time and mass spectral fragmentation patterns, which are critical for developing and validating analytical methods for Montelukast . The regioisomeric analog [1-(bromomethyl)cyclopropyl]methyl acetate (CAS 20156-74-5), while sharing the same molecular mass (207.07 Da) and formula, presents a different connectivity that results in distinct chromatographic behavior [1]. Without this specific reference standard, method specificity for Impurity 11 cannot be reliably established.

HPLC Method Development LC-MS Analytical Chemistry Impurity Quantitation

Computational Physicochemical Descriptors: LogP and PSA

The compound has a computed LogP (XLogP3-AA) of 1.4 and a Topological Polar Surface Area (TPSA) of 26.3 Ų [1]. The corresponding acid (CAS 1934449-32-7) has a predicted pKa of 4.76±0.10, which implies a significantly higher polarity and potential for ionization under physiological conditions . The regioisomer [1-(bromomethyl)cyclopropyl]methyl acetate (CAS 20156-74-5) has not been uniformly reported with these specific descriptors in public databases [2].

Drug Design ADME Prediction Computational Chemistry Medicinal Chemistry

Synthetic Utility in Patented Routes: Dengue Virus Replication Inhibitors

The compound has been specifically disclosed as a reactant in the synthesis of substituted indoline derivatives that act as dengue viral replication inhibitors (US 2020/0255376 A1) [1]. While other cyclopropyl bromomethyl esters may serve as generic alkylating agents, the specific use of this exact compound in a patented route for a defined therapeutic target provides a differentiated, verifiable application context. The patent exemplifies its use in constructing the core indoline scaffold, a function that requires the precise spatial arrangement of the methyl acetate and bromomethyl groups on the cyclopropane ring [1].

Antiviral Research Medicinal Chemistry Drug Discovery Patent Synthesis

Optimal Scientific and Industrial Applications for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS 855473-50-6)


Regulated Pharmaceutical Impurity Profiling (Montelukast)

The primary and most stringent application is as a reference standard for Montelukast Impurity 11. Pharmaceutical QC and analytical development laboratories require this exact compound, supplied with full characterization (COA, MS, 1H/13C NMR, HPLC, IR), to comply with ANDA and DMF submissions. Use of any other cyclopropyl ester would constitute a method validation failure [1].

Medicinal Chemistry: Synthesis of Antiviral Indoline Scaffolds

Researchers focused on dengue virus replication inhibition can utilize this compound as a validated starting material according to the published patent route (US 2020/0255376 A1). Its defined reactivity profile ensures reproducibility in constructing the requisite indoline core, a critical step for SAR studies in this therapeutic area [2].

Structural Biology and Crystallography Studies

Given the availability of a high-resolution (R1=0.053) single-crystal X-ray structure, this compound serves as a reliable model system for crystallographers studying cyclopropane-containing small molecules or for computational chemists requiring validated 3D coordinates for docking and molecular mechanics parameterization [3].

Process Chemistry: Ester Intermediate for Large-Scale Synthesis

With a boiling point of 211 °C and a density of 1.443 g/cm³, this methyl ester offers practical advantages over the corresponding acid (bp ~291 °C) in terms of distillation-based purification and solvent removal. This makes it a preferred intermediate for the large-scale, cost-effective manufacture of Montelukast and related compounds, as described in industrial process patents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.